Calteridol

Description

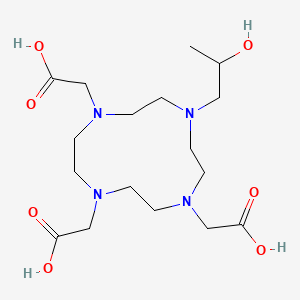

Structure

3D Structure of Parent

Properties

CAS No. |

132722-73-7 |

|---|---|

Molecular Formula |

C17H33CaN4O7+3 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

calcium;2-[4,7-bis(carboxylatomethyl)-10-(2-oxidopropyl)-1,4,7,10-tetrazoniacyclododec-1-yl]acetate;hydron |

InChI |

InChI=1S/C17H31N4O7.Ca/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q-1;+2/p+2 |

InChI Key |

QTDIPNAZPWHKMZ-UHFFFAOYSA-P |

Canonical SMILES |

[H+].CC(C[NH+]1CC[NH+](CC[NH+](CC[NH+](CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ca+2] |

Synonyms |

Calteridol |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Review of Calteridol's Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calteridol, chemically known as the calcium complex of 10-(2-hydroxy-propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a crucial excipient in the formulation of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). This technical guide provides an in-depth review of the chemical properties of this compound calcium, including its synthesis, molecular structure, and physicochemical characteristics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development activities.

Chemical Identity and Properties

This compound is the international nonproprietary name (INN) for the ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A). However, in its functional form as a pharmaceutical excipient, it is utilized as this compound calcium.

Table 1: Chemical Identifiers of this compound Calcium

| Identifier | Value |

| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate[1][2] |

| CAS Number | 121915-83-1[1][2][3] |

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄[1][2] |

| Molecular Weight | 923.1 g/mol [2][3] |

| Canonical SMILES | CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2][2] |

| InChI Key | LIUKFIPDXXYGSI-UHFFFAOYSA-H[1][2][3] |

Table 2: Physicochemical Properties of this compound and this compound Calcium

| Property | Value | Compound |

| Melting Point | 225 °C | This compound (ligand) |

| Solubility in Water | ≥500 mg/mL[3] | This compound calcium |

| Solubility in Methanol | 119 mg/mL[4] | This compound (ligand)[4] |

| Solubility in Isopropanol | 41 mg/mL[4] | This compound (ligand)[4] |

| Solubility in Dimethylformamide | 10.1 mg/mL[4] | This compound (ligand)[4] |

| Solubility in Acetonitrile | 6.1 mg/mL[4] | This compound (ligand)[4] |

| Solubility in Methylene Chloride | 5.2 mg/mL[4] | This compound (ligand)[4] |

| Solubility in Ethyl Acetate | 0.5 mg/mL[4] | This compound (ligand)[4] |

| Solubility in Acetone | 0.4 mg/mL[4] | This compound (ligand)[4] |

| Solubility in Hexane | 0.2 mg/mL[4] | This compound (ligand)[4] |

| Solubility in Toluene | 0.3 mg/mL[4] | This compound (ligand)[4] |

| Solubility in DMSO | Soluble | This compound calcium[1] |

| Appearance | Solid powder[1] | This compound calcium |

| Storage Conditions | Dry, dark, 0-4°C (short term), -20°C (long term)[1] | This compound calcium |

Synthesis of this compound Calcium

The primary route for synthesizing this compound calcium involves a two-step process: the decomplexation of Gadoteridol to yield the this compound ligand (teridol), followed by the complexation of the ligand with a calcium salt.

Experimental Protocol: Synthesis of this compound Ligand from Gadoteridol

Objective: To obtain the free ligand, 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (teridol), by removing the gadolinium ion from Gadoteridol.

Materials:

-

Gadoteridol

-

Decomplexing agent (e.g., tartaric acid, succinic acid, citric acid, fumaric acid, malic acid, or oxalic acid)

-

Purified water

-

Cation and anion exchange resins

Procedure:

-

Dissolve Gadoteridol in purified water in a suitable reaction vessel.

-

Add a decomplexing agent (2.0 to 6.0 equivalents based on the amount of Gadoteridol).

-

Heat the reaction mixture to 80-90°C and stir for 1-2 hours.

-

Cool the reaction mixture to 20°C and filter to remove the precipitated gadolinium salt of the decomplexing agent.

-

Pass the filtrate through a series of cation and anion exchange resins to remove any remaining ions.

-

The purified filtrate can be further concentrated to yield the this compound ligand with a purity of over 90%.

Experimental Protocol: Complexation of this compound Ligand with Calcium

Objective: To form the this compound calcium complex.

Materials:

-

This compound ligand (teridol)

-

Calcium ion source (e.g., calcium carbonate, calcium hydroxide, calcium chloride)

-

Purified water

-

Acetone

Procedure:

-

Dissolve the this compound ligand in purified water in a reaction vessel.

-

Add the calcium ion source. The molar ratio of teridol to calcium can vary, with a 2:3 ratio yielding the this compound calcium form.

-

Heat the mixture to 75-90°C and stir for 1-3 hours.

-

After the reaction is complete, cool the solution to 10°C and filter if necessary.

-

Concentrate the filtrate and add purified water.

-

Raise the temperature to 40°C and add acetone to induce crystallization.

-

Once crystals form, cool the mixture to 20°C and filter to collect the this compound calcium product.

-

Dry the resulting solid to obtain the final product.

Role and Mechanism of Action

This compound calcium serves as a stabilizing excipient in MRI contrast agent formulations, such as ProHance®, which contains Gadoteridol. Its primary function is to sequester any free gadolinium ions (Gd³⁺) that may dissociate from the Gadoteridol complex. Free gadolinium ions are toxic, and their presence can pose a significant safety risk.

The this compound ligand is a macrocyclic polyaminocarboxylate that forms a highly stable complex with Gd³⁺, exhibiting a high stability constant (Log K) of 22.1.[3] This high affinity is attributed to the pre-organized structure of the macrocyclic chelator, which minimizes the rate of metal ion dissociation.[3] By including this compound calcium in the formulation, a "calcium buffer" is created. If a gadolinium ion dissociates from Gadoteridol, it is readily chelated by a this compound ligand, which in turn releases a calcium ion. This exchange mechanism ensures that the concentration of free, toxic gadolinium ions remains negligible.

As an excipient designed for this specific safety function, this compound calcium is not known to have any independent biological signaling pathways. Its pharmacological effect is indirect, contributing to the overall safety profile of the gadolinium-based contrast agent.

Conclusion

This compound calcium is a well-characterized and essential component in ensuring the safety of certain gadolinium-based MRI contrast agents. Its chemical properties, particularly its high affinity for gadolinium ions, are central to its function. The synthesis of this compound calcium is a refined process that leverages the availability of Gadoteridol as a starting material. This technical guide provides a comprehensive overview of the chemical properties of this compound calcium to aid researchers and professionals in the field of drug development and medical imaging. Further research into the solid-state characterization and potential alternative synthesis routes could provide additional insights into this important pharmaceutical excipient.

References

Technical Guide: Synthesis and Purification of Calteridol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway and purification techniques for Calteridol, a calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. The methodologies outlined are derived from established patent literature, offering a robust framework for the production of this compound.

Overview of the Synthesis Pathway

This compound is synthesized in a two-step process commencing from the gadolinium-containing complex, Gadoteridol. The core of the synthesis involves the removal of the gadolinium ion to form the ligand, referred to as "teridol." This intermediate is subsequently reacted with a calcium ion source to yield this compound.

Experimental Protocols

The following protocols are based on exemplary synthesis methods detailed in patent literature[1][2][3].

Step 1: Synthesis of Teridol (Decomplexation of Gadoteridol)

This initial step focuses on the removal of the gadolinium ion from Gadoteridol using a decomplexing agent, such as tartaric acid.

Protocol:

-

In a suitable reactor, combine Gadoteridol (200.0 g) and tartaric acid (102.1 g) with purified water (600 ml).[1]

-

Heat the reaction mixture to a temperature of 80-90°C and stir for 1 to 2 hours.[1]

-

After the reaction is complete, cool the mixture to 20°C.

-

Filter the resulting suspension to remove the precipitated gadolinium salt.[1]

-

The filtrate, containing the teridol intermediate, is then subjected to a multi-step purification process.

Step 2: Synthesis of this compound

The purified teridol intermediate is then reacted with a calcium source, typically calcium carbonate, to form the final this compound product.

Protocol:

-

Combine the purified teridol (132.52 g) with calcium carbonate (32.81 g) and purified water (530 ml) in a reactor.[1][2]

-

Raise the temperature of the mixture to 75°C and stir for 3 hours.[1][2]

-

Upon completion of the reaction, cool the solution to 10°C and filter.[1][2]

-

The filtrate is then concentrated and subjected to crystallization for final purification.

Purification Techniques

A series of purification steps are employed to ensure the high purity of both the teridol intermediate and the final this compound product.

Purification of Teridol:

-

Ion Exchange Chromatography: The filtrate from the decomplexation step is passed sequentially through cation and anion exchange resins to remove residual ions.[1][2]

-

Nanofiltration: The eluate from the ion exchange process is then passed through a nanofilter to remove any remaining by-products and impurities.[1][2]

-

Concentration: The purified filtrate is concentrated under reduced pressure to yield the teridol intermediate.

Purification of this compound:

-

Crystallization: The concentrated filtrate from the this compound synthesis is dissolved in purified water (265 ml) and heated to 40°C. Acetone (1325 ml) is then added to induce crystallization.[3]

-

Isolation and Drying: The formed crystals are cooled to 20°C, filtered, and then dried to yield the final this compound product.[1][2]

Data Presentation

The following tables summarize the quantitative data from the described synthesis and purification processes.

| Parameter | Value | Unit |

| Starting Material | Gadoteridol | - |

| Amount of Gadoteridol | 200.0 | g |

| Decomplexing Agent | Tartaric Acid | - |

| Amount of Tartaric Acid | 102.1 | g |

| Solvent | Purified Water | - |

| Volume of Water | 600 | ml |

| Reaction Temperature | 80 - 90 | °C |

| Reaction Time | 1 - 2 | hours |

| Product | Teridol | - |

| Yield of Teridol | 132.52 (91.5%) | g (%) |

| Table 1: Quantitative Data for Teridol Synthesis |

| Parameter | Value | Unit |

| Starting Material | Teridol | - |

| Amount of Teridol | 132.52 | g |

| Calcium Source | Calcium Carbonate | - |

| Amount of Calcium Carbonate | 32.81 | g |

| Solvent | Purified Water | - |

| Volume of Water | 530 | ml |

| Reaction Temperature | 75 | °C |

| Reaction Time | 3 | hours |

| Product | This compound | - |

| Yield of this compound | 137.62 (91.0%) | g (%) |

| Table 2: Quantitative Data for this compound Synthesis |

Visualized Workflows

The following diagrams illustrate the synthesis pathway and purification workflow for this compound.

Caption: Synthesis pathway of this compound from Gadoteridol.

Caption: Purification workflow for Teridol and this compound.

References

Unraveling the In Vivo Journey of Calteridol: A Technical Guide to Pharmacokinetic Analysis

For Immediate Release

This technical guide offers a comprehensive framework for understanding and evaluating the in vivo pharmacokinetics of Calteridol. Designed for researchers, scientists, and professionals in drug development, this document outlines the essential methodologies and data interpretation required for a thorough pharmacokinetic profile. While specific quantitative in vivo data for this compound is not publicly available at this time, this guide provides the foundational protocols and frameworks necessary to conduct such studies.

This compound, also known by its chemical name 2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid and CAS Number 120041-08-9, is recognized as an impurity of the gadolinium-based MRI contrast agent, Gadoteridol. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for a complete safety and efficacy profile of its parent compound.

Core Pharmacokinetic Parameters: A Data Framework

A primary objective of in vivo pharmacokinetic studies is to quantify the concentration of a compound in biological matrices over time. This data allows for the calculation of key parameters that describe the compound's behavior in the body. The following table represents a standard format for summarizing such data, which would be essential for the analysis of this compound.

Table 1: Representative Pharmacokinetic Parameters of this compound Following Intravenous Administration in a Rodent Model

| Parameter | Description | Unit | Value (Hypothetical) |

| Cmax | Maximum (peak) plasma concentration | ng/mL | Data not available |

| Tmax | Time to reach Cmax | h | Data not available |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng·h/mL | Data not available |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ng·h/mL | Data not available |

| t1/2 | Elimination half-life | h | Data not available |

| CL | Clearance | L/h/kg | Data not available |

| Vd | Volume of distribution | L/kg | Data not available |

Experimental Protocols for In Vivo Pharmacokinetic Assessment

The following section details a generalized yet comprehensive protocol for conducting an in vivo pharmacokinetic study of a small molecule such as this compound in a rodent model.

Animal Model and Husbandry

-

Species: Male Sprague-Dawley rats (n=5 per time point).

-

Weight: 250-300 g.

-

Acclimation: Animals should be acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

-

Housing: Animals should be housed individually in metabolic cages for studies involving urine and feces collection.

Formulation and Dosing

-

Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile saline or phosphate-buffered saline) to a final concentration of 1 mg/mL. The formulation should be sterile-filtered.

-

Dose Administration: A single intravenous (IV) bolus dose of 2 mg/kg is administered via the tail vein.

Sample Collection

-

Blood Sampling:

-

Approximately 0.25 mL of blood is collected from the jugular vein or saphenous vein at pre-determined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma is separated by centrifugation at 4°C (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.

-

-

Urine and Feces Collection:

-

For excretion studies, urine and feces are collected from metabolic cages at intervals (e.g., 0-8, 8-24, 24-48 hours).

-

The volume of urine is recorded, and an aliquot is stored at -80°C.

-

Feces are collected, weighed, and stored at -80°C.

-

Bioanalytical Method

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation:

-

Plasma samples are thawed on ice.

-

Protein precipitation is performed by adding a solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma.

-

Samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study as described above.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information detailing the specific signaling pathways that this compound may modulate. As an impurity of a gadolinium-based contrast agent, its primary relevance is in the context of safety and toxicology rather than pharmacodynamic effects. Further research would be required to investigate any potential interactions with biological pathways.

This guide provides a robust starting point for the scientific community to begin the critical work of characterizing the in vivo pharmacokinetics of this compound. The methodologies outlined are standard in the field of drug metabolism and pharmacokinetics and can be adapted to meet specific research needs. The generation of such data is imperative for a complete understanding of the ADME properties of this compound.

Calteridol: Unraveling its Role as a Calcium Salt in Molecular Interactions

A comprehensive review of the available scientific data on Calteridol reveals its primary identity as a calcium chelating agent, with limited information on its specific role in molecular signaling pathways or direct interactions with cellular machinery. This technical guide aims to synthesize the current understanding of this compound, address the notable scarcity of detailed research, and clarify its distinction from compounds with similar nomenclature in other medical applications.

This compound is identified as the calcium salt of a complex organic molecule, specifically a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. Its chemical structure is designed to effectively bind, or chelate, calcium ions. This fundamental property as a chelator is the most prominently documented aspect of this compound in the available scientific and technical literature.

Addressing a Critical Lack of Data

A thorough investigation into the scientific literature and chemical databases reveals a significant gap in the understanding of Calterido's specific molecular interactions beyond its chelating activity. There is a notable absence of published studies detailing its involvement in specific signaling pathways, its binding affinities to proteins or other biomolecules, or its influence on cellular processes as a direct signaling agent. Consequently, quantitative data, such as binding constants or kinetic parameters, are not available to be summarized. Similarly, detailed experimental protocols for investigating the molecular interactions of this compound are not present in the current body of scientific literature.

This lack of specific data prevents the creation of detailed signaling pathway diagrams or experimental workflow visualizations as requested. The available information is insufficient to construct a meaningful representation of this compound's purported role in molecular interactions beyond its primary function as a calcium chelator.

Clarification on Nomenclature and Function

It is crucial to distinguish this compound from compounds with similar-sounding names, particularly gadolinium-based contrast agents used in magnetic resonance imaging (MRI). The name "this compound" has been anecdotally associated with gadolinium-based agents in some non-authoritative sources, leading to potential confusion. However, based on its chemical identity, this compound is a calcium-containing compound and its function is not related to the paramagnetic properties utilized in MRI contrast agents. The mechanism of action of gadolinium-based agents involves altering the magnetic properties of nearby water protons, a function entirely distinct from the expected biochemical interactions of a calcium salt.

Putative Role and Future Research Directions

While direct evidence is lacking, the role of a calcium salt like this compound in a biological context could theoretically be explored in a few directions. Given its nature as a calcium complex, its primary interaction within a biological system would be related to the concentration and availability of free calcium ions.

Future research into the potential molecular interactions of this compound could focus on:

-

Calcium Ion Homeostasis: Investigating whether this compound can influence intracellular or extracellular calcium concentrations, and the downstream effects on calcium-sensitive proteins and signaling pathways.

-

Enzyme Modulation: Exploring if this compound can act as a cofactor or an inhibitor for enzymes that are dependent on or modulated by calcium.

-

Structural Integrity of Biomolecules: Assessing any role of this compound in stabilizing the conformation of proteins or nucleic acids where calcium ions are known to be structural components.

Without dedicated research in these areas, any description of this compound's role in molecular interactions remains speculative.

An In-depth Technical Guide to the Spectroscopic Analysis of Calteridol's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic methods used to elucidate the molecular structure of Calteridol. This compound, often utilized as its calcium salt (this compound Calcium), is a macrocyclic polyaminocarboxylate chelating agent. Its primary application is as a stabilizing component in gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). A thorough understanding of its structure through spectroscopic analysis is critical for quality control, understanding its chelation chemistry, and for the development of new applications.

This document outlines the available spectroscopic data for this compound, provides detailed experimental protocols for key analytical techniques, and presents logical workflows and structural interactions through diagrams.

Molecular Identity of this compound

This compound is structurally derived from 1,4,7,10-tetraazacyclododecane, featuring carboxymethyl and hydroxypropyl pendant arms that are crucial for its metal chelation properties.

| Property | Value | Source(s) |

| Chemical Name | This compound Calcium | [1][2][3][4] |

| CAS Number | 121915-83-1 | [1][2][3][4][5] |

| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | [3] |

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ (as tricalcium salt) | [1][3][5] |

| Molecular Weight | 923.1 g/mol | [1][3][5] |

Spectroscopic Data Summary

The following tables summarize the available and representative spectroscopic data for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound in solution and in the solid state.

| Nucleus | Chemical Shift (δ) in ppm | Assignment | Source(s) |

| ¹H (in D₂O) | 3.74 | N–CH₂–COO (Methylene protons of the acetate arms) | [1] |

| ¹³C | 178.9 | Carboxylate carbon (C=O) | [1] |

| ⁴³Ca (Solid-State) | -12.5 | Seven-coordinate Ca²⁺ | [1] |

X-ray Crystallography Data for this compound Calcium

X-ray diffraction provides definitive information on the solid-state structure, including bond lengths and coordination geometry.

| Parameter | Value | Source(s) |

| Space Group | P2₁2₁2₁ | [1] |

| Unit Cell Volume | 6,090 ų | [1] |

| Coordination Geometry | Pentagonal bipyramid | [1] |

| Ca–O Bond Lengths | 2.35–2.52 Å | [1] |

Representative Spectroscopic Data

2.3.1 Representative Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying key functional groups. For a macrocyclic polyaminocarboxylate like this compound, the following characteristic absorption bands are expected.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| ~3500-3300 | O-H (from hydroxypropyl and water) | Stretching |

| ~3000-2850 | C-H (aliphatic) | Stretching |

| ~1730-1700 | C=O (protonated carboxylic acid) | Stretching |

| ~1620-1550 | C=O (deprotonated carboxylate) | Asymmetric Stretching |

| ~1450-1380 | C-H | Bending |

| ~1420-1380 | C=O (deprotonated carboxylate) | Symmetric Stretching |

| ~1200-1000 | C-N and C-O | Stretching |

2.3.2 Representative Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound Calcium, electrospray ionization (ESI) would be a suitable technique.

| m/z Value | Interpretation |

| 922.29 | [C₃₄H₅₈Ca₂N₈O₁₄]⁻ (Calculated exact mass of the tricalcium salt anion) |

| 403.45 | [C₁₇H₃₀N₄O₇]⁻ (Monoisotopic mass of the deprotonated this compound ligand) |

2.3.3 Representative Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Macrocyclic polyaminocarboxylates like this compound do not possess strong chromophores and are expected to have minimal absorbance in the UV-Vis region. However, their spectra can change significantly upon metal chelation. The UV-Vis spectrum of a DOTA-metal complex shows a maximum absorption around 245 nm, which is indicative of the metal-ligand interaction.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the identity and purity of the this compound ligand.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound (or its calcium salt) in 0.5-0.7 mL of deuterium oxide (D₂O).

-

If necessary, adjust the pH of the solution with NaOD or DCl to ensure complete dissolution and to study pH-dependent shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a 1D proton spectrum with water suppression.

-

Typical parameters: spectral width of 12-16 ppm, 16-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals and assign peaks based on their chemical shifts and multiplicities. Assign the ¹³C peaks based on their chemical shifts.

Infrared (IR) Spectroscopy Protocol

-

Objective: To identify the key functional groups in this compound.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound Calcium powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups of this compound.

Mass Spectrometry (MS) Protocol

-

Objective: To confirm the molecular weight of this compound and its calcium complex.

-

Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

Prepare a stock solution of this compound Calcium at approximately 1 mg/mL in a 50:50 mixture of water and methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system.

-

A small amount of formic acid or ammonium hydroxide can be added to aid ionization.

-

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas temperature of 250-350 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks corresponding to the this compound ligand and its calcium complexes. Compare the experimental m/z values with the calculated theoretical values.

UV-Visible Spectroscopy Protocol

-

Objective: To study the metal chelation properties of this compound.

-

Instrumentation: Double-beam UV-Vis Spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the this compound ligand (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M HEPES, pH 7.4).

-

Prepare a stock solution of a metal salt (e.g., 10 mM CaCl₂ or GdCl₃) in the same buffer.

-

-

Acquisition (Titration Experiment):

-

Place a solution of the this compound ligand (e.g., 50 µM) in a quartz cuvette.

-

Record the UV-Vis spectrum from 200 to 400 nm against a buffer blank.

-

Add small aliquots of the metal salt solution to the cuvette, mixing thoroughly after each addition.

-

Record the spectrum after each addition until no further spectral changes are observed.

-

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the metal-to-ligand molar ratio to determine the stoichiometry of the complex.

Visualizations of Workflows and Interactions

The following diagrams, generated using Graphviz, illustrate key processes in the analysis and function of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of this compound's chelation mechanism.

References

In-Depth Technical Guide to the Stability and Degradation Profile of Pharmaceutical Compounds

This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in assessing the stability and degradation profile of a pharmaceutical compound. The procedures and data presented herein are illustrative for a model compound and serve as a framework for researchers, scientists, and drug development professionals.

Introduction to Stability and Degradation Profiling

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[1] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[3]

Key Objectives of Forced Degradation Studies:

-

To identify likely degradation products and pathways.

-

To provide insights into the intrinsic stability of the drug molecule.

-

To aid in the development and validation of stability-indicating analytical methods.

-

To facilitate the formulation and packaging development.

Stability Data Summary

The following table summarizes hypothetical stability data for a model compound under various stress conditions. The data is presented as the percentage of the parent drug remaining and the total percentage of degradation products formed over time.

| Stress Condition | Time (days) | % Parent Drug Remaining | % Total Degradation Products | Appearance of Solution |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 1 | 92.5 | 7.5 | Colorless |

| 3 | 85.2 | 14.8 | Colorless | |

| 7 | 75.8 | 24.2 | Faint yellow tint | |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 1 | 88.1 | 11.9 | Colorless |

| 3 | 72.4 | 27.6 | Yellow tint | |

| 7 | 55.9 | 44.1 | Yellow | |

| Oxidative Degradation (3% H₂O₂, RT) | 1 | 95.3 | 4.7 | Colorless |

| 3 | 90.7 | 9.3 | Colorless | |

| 7 | 82.1 | 17.9 | Faint yellow tint | |

| Photolytic Degradation (ICH Q1B) | 1.2 million lux hours | 98.2 | 1.8 | Colorless |

| Thermal Degradation (80°C, solid state) | 7 | 99.1 | 0.9 | No change |

| 14 | 98.5 | 1.5 | No change |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are crucial for reproducible and reliable results.

General Procedure for Stress Studies

-

Sample Preparation: Accurately weigh the drug substance and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject the sample solutions to the stress conditions as detailed below. A control sample, protected from stress, should be analyzed concurrently.

-

Time Points: Withdraw aliquots at predetermined time intervals.

-

Neutralization/Quenching: Neutralize acidic and basic samples. For oxidative studies, the reaction may be quenched if necessary.

-

Analysis: Dilute the samples to the target concentration and analyze using a validated stability-indicating HPLC method.

Acid and Base Hydrolysis

-

Acidic Condition: To 1 mL of the drug solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution in a water bath at 60°C.

-

Basic Condition: To 1 mL of the drug solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate the solution in a water bath at 60°C.

Oxidative Degradation

-

Add 1 mL of 6% hydrogen peroxide to 1 mL of the drug solution to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

Photolytic Degradation

-

Expose the drug substance in a solid state and in solution (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

Thermal Degradation

-

Place the solid drug substance in a controlled temperature oven at 80°C.

-

Monitor for any physical changes and analyze at specified time points.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex processes and relationships in drug degradation analysis.

Caption: Experimental workflow for forced degradation studies.

Caption: Hypothetical degradation pathway of a model compound.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the drug and its degradation products.[4] A typical method would utilize a C18 column with a gradient elution of a buffered mobile phase and an organic solvent. UV detection is commonly employed for quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[4] It provides mass-to-charge ratio information, which aids in determining the molecular weight and fragmentation patterns of the degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the definitive structural confirmation of isolated degradation products.

Elucidation of Degradation Pathways

Understanding the degradation pathways is critical for identifying potentially reactive functional groups in the molecule and for developing strategies to improve stability. The major chemical degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.[5]

-

Hydrolysis: This is a common degradation pathway for drugs with functional groups such as esters, amides, lactams, and imides.[5] It is often catalyzed by acidic or basic conditions.

-

Oxidation: Oxidation can be initiated by atmospheric oxygen or oxidizing agents.[6] Functional groups susceptible to oxidation include phenols, thiols, and aldehydes.

-

Photolysis: Light, particularly UV radiation, can provide the energy to induce degradation reactions, leading to the formation of photoproducts.

By systematically analyzing the degradation products formed under different stress conditions, a comprehensive degradation profile and pathway map can be constructed for the drug substance. This information is invaluable for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

Calteridol and its Derivatives: A Novel Class of Aura Kinase Inhibitors for the Treatment of Glioblastoma

An in-depth technical guide on the therapeutic potential of Calteridol derivatives.

Abstract: Glioblastoma remains one of the most challenging malignancies to treat, with a critical need for novel therapeutic agents that can overcome resistance to standard-of-care therapies. This document outlines the preclinical discovery and characterization of this compound, a first-in-class, potent, and selective inhibitor of Aura Kinase, a newly identified serine/threonine kinase overexpressed in a majority of glioblastoma subtypes. We present data on this compound and two of its lead derivatives, CTX-01 and CTX-02, detailing their mechanism of action, in vitro potency, and selectivity. This guide provides comprehensive experimental protocols and a framework for the continued development of this promising new class of therapeutic agents.

Mechanism of Action: The Stellar Pathway

Aura Kinase is a critical upstream regulator in the "Stellar Pathway," a signaling cascade essential for glioblastoma cell proliferation and survival. Upon activation by upstream growth factors, Aura Kinase phosphorylates and activates the transcription factor SOL, which in turn upregulates the expression of key genes involved in cell cycle progression and apoptosis resistance, such as CycD1 and Bcl-2. This compound and its derivatives function by competitively binding to the ATP-binding pocket of Aura Kinase, thereby inhibiting its catalytic activity and preventing downstream signaling.

Caption: The Stellar Signaling Pathway and the inhibitory action of this compound derivatives on Aura Kinase.

Comparative Analysis of this compound Derivatives

Lead optimization efforts on the this compound scaffold produced two key derivatives, CTX-01 and CTX-02, with improved potency and selectivity. The following tables summarize the quantitative data from our in vitro characterization.

Table 1: In Vitro Potency Against Aura Kinase and Glioblastoma Cell Lines

| Compound | Aura Kinase IC50 (nM) | U87 MG Cell Viability IC50 (nM) | LN-229 Cell Viability IC50 (nM) |

| This compound | 15.8 | 120.5 | 145.2 |

| CTX-01 | 2.1 | 15.3 | 22.7 |

| CTX-02 | 8.9 | 65.1 | 78.4 |

Table 2: Kinase Selectivity Profile

| Compound | Aura Kinase IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | Selectivity (Fold vs. Aura) |

| This compound | 15.8 | 1,580 | >10,000 | >100x |

| CTX-01 | 2.1 | 4,200 | >10,000 | >2000x |

| CTX-02 | 8.9 | 950 | >10,000 | >100x |

Experimental Protocols

Detailed methodologies are provided for the key assays used to characterize the this compound derivatives.

Aura Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by recombinant Aura Kinase.

-

Materials : Recombinant Human Aura Kinase, ATP, kinase buffer, synthetic peptide substrate, test compounds (this compound, CTX-01, CTX-02), 384-well plates, luminescence-based kinase assay kit.

-

Procedure :

-

Serially dilute test compounds in DMSO.

-

Add 5 µL of diluted compound to the wells of a 384-well plate.

-

Add 10 µL of Aura Kinase and peptide substrate solution in kinase buffer to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure remaining ATP via a luminescence-based detection reagent.

-

Calculate percent inhibition relative to DMSO controls and determine IC50 values using a non-linear regression model.

-

Cell Viability Assay (Cell-Based)

This protocol measures the effect of the compounds on the viability of glioblastoma cell lines.

Caption: Workflow for determining cell viability IC50 values in glioblastoma cell lines.

-

Materials : U87 MG and LN-229 cell lines, DMEM culture medium, 10% FBS, 96-well plates, test compounds, DMSO, luminescence-based cell viability assay kit.

-

Procedure :

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare 10-point serial dilutions of test compounds in culture medium.

-

Remove old medium and add 100 µL of compound-containing medium to the cells.

-

Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Equilibrate the plates to room temperature.

-

Add 100 µL of the cell viability reagent to each well, mix, and incubate for 10 minutes.

-

Record luminescence using a plate reader.

-

Normalize data to vehicle (DMSO) controls and calculate IC50 values.

-

Lead Candidate Selection Framework

The selection of a lead candidate for further preclinical development is based on a multi-parameter assessment of potency, selectivity, and drug-like properties. The results indicate that CTX-01 is the superior candidate.

Caption: Decision tree for the selection of a lead this compound derivative for in vivo studies.

Conclusion and Future Directions

The this compound series represents a promising new therapeutic avenue for glioblastoma. The derivative CTX-01 has emerged as a clear lead candidate, demonstrating superior potency and an outstanding selectivity profile. Its potent activity in glioblastoma cell lines warrants further investigation.

Future work will focus on:

-

In vivo efficacy studies of CTX-01 in orthotopic glioblastoma mouse models.

-

Comprehensive ADME/Tox profiling to assess its drug-like properties.

-

Elucidation of biomarkers to identify patient populations most likely to respond to Aura Kinase inhibition.

Methodological & Application

Application Notes and Protocols for the Investigation of Calteridol in Cell Culture

For Research Use Only.

Introduction

Calteridol, specifically in its calcium salt form (this compound Calcium), is a synthetic compound known for its application as a component in contrast agents for Magnetic Resonance Imaging (MRI).[1][2][3] While its primary role in that context is to enhance imaging safety, its nature as a calcium-containing molecule suggests potential utility in biological research, particularly in studies involving calcium signaling and cellular processes.[2] To date, there is a notable absence of published scientific literature detailing the use of this compound Calcium for investigating cellular responses to changes in intracellular calcium levels.[1]

These application notes provide a generalized, step-by-step protocol for researchers and drug development professionals to systematically investigate the effects of this compound in cell culture. The following protocols are designed as a foundational framework for determining the biological activity of this compound, from initial dose-response evaluations to the analysis of its impact on intracellular calcium signaling pathways. Given the lack of specific precedent, researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental questions.

Physicochemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [2][4] |

| Molecular Weight | 923.1 g/mol | [2][4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | [1] |

Storage and Handling: this compound Calcium should be stored at room temperature in a dry, well-ventilated place. For cell culture applications, it is recommended to prepare a sterile-filtered aqueous stock solution and store it at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound Calcium stock solution.

Materials:

-

This compound Calcium powder

-

Nuclease-free water

-

Sterile 15 mL conical tube

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Laminar flow hood

Procedure:

-

In a laminar flow hood, weigh out 92.31 mg of this compound Calcium powder and transfer it to a sterile 15 mL conical tube.

-

Add 10 mL of nuclease-free water to the tube to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

Dose-Response and Time-Course Experiment

This protocol is designed to determine the optimal concentration and incubation time of this compound for a specific cell line by assessing cell viability.

Workflow Diagram:

Caption: Experimental workflow for determining the dose-response of this compound.

Materials:

-

Selected cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (10 mM)

-

Phosphate-Buffered Saline (PBS)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 µM to 1 mM. Include a vehicle control (medium only).

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

-

At each time point, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Hypothetical Dose-Response Data:

| This compound Concentration (µM) | Cell Viability at 24h (%) | Cell Viability at 48h (%) | Cell Viability at 72h (%) |

| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |

| 10 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 5.3 |

| 50 | 95.1 ± 4.1 | 88.3 ± 3.7 | 80.5 ± 4.9 |

| 100 | 90.7 ± 3.5 | 75.4 ± 4.6 | 65.2 ± 5.1 |

| 250 | 78.3 ± 4.8 | 60.1 ± 5.0 | 48.9 ± 4.7 |

| 500 | 62.5 ± 5.2 | 45.8 ± 4.3 | 30.7 ± 4.2 |

| 1000 | 48.9 ± 4.7 | 28.3 ± 3.9 | 15.4 ± 3.5 |

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following treatment with this compound using a fluorescent calcium indicator.

Materials:

-

Selected cell line

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium

-

This compound working solution (at a predetermined effective concentration)

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.

-

Prepare the calcium indicator loading buffer by diluting Fluo-4 AM (or Fura-2 AM) in HBSS containing 0.02% Pluronic F-127.

-

Aspirate the culture medium and wash the cells once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

Place the plate in a fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 1-2 minutes.

-

Inject the this compound working solution and continue to record the fluorescence intensity for 5-10 minutes to measure changes in intracellular calcium.

-

As a positive control, use a known calcium ionophore like ionomycin.

Hypothetical Calcium Mobilization Data:

| Treatment | Baseline Fluorescence (RFU) | Peak Fluorescence (RFU) | Fold Change |

| Vehicle Control | 1500 ± 120 | 1550 ± 135 | 1.03 ± 0.05 |

| This compound (100 µM) | 1480 ± 110 | 4500 ± 350 | 3.04 ± 0.21 |

| Ionomycin (1 µM) | 1520 ± 130 | 9800 ± 670 | 6.45 ± 0.43 |

Potential Signaling Pathway

The introduction of a calcium salt like this compound into the extracellular environment may lead to an increase in intracellular calcium concentration, which is a crucial second messenger in many signaling pathways. One such fundamental pathway is the phospholipase C (PLC) / inositol triphosphate (IP3) pathway.

Signaling Pathway Diagram:

Caption: A representative calcium signaling pathway involving GPCR, PLC, and IP3.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability and intracellular calcium dynamics, researchers can begin to elucidate its potential biological functions beyond its current use in medical imaging. The provided data tables and diagrams serve as illustrative examples of the expected outcomes from these experiments. It is imperative that researchers validate and optimize these generalized methods for their specific experimental systems.

References

- 1. This compound calcium | 121915-83-1 | Benchchem [benchchem.com]

- 2. Buy this compound calcium | 121915-83-1 [smolecule.com]

- 3. US20210284614A1 - Method for manufacturing this compound - Google Patents [patents.google.com]

- 4. This compound Calcium | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]

Calteridol as a Component of the MRI Contrast Agent ProHance® (gadoteridol) for In Vivo Imaging Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calteridol, in the form of this compound calcium, is a key excipient in the formulation of ProHance® (gadoteridol), a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI). While not the active imaging component itself, this compound calcium plays a crucial role in the stability and safety of the ProHance® formulation. This document provides detailed application notes and protocols for the use of ProHance®, containing this compound, in preclinical in vivo imaging studies.

ProHance® is a macrocyclic, nonionic gadolinium chelate. Its primary active component, gadoteridol, is a paramagnetic agent that enhances the relaxation rates of water protons in its vicinity upon placement in a magnetic field. This action increases the signal intensity in T1-weighted MR images, improving the visualization of tissues and pathologies. Disruption of the blood-brain barrier or areas with abnormal vascularity allows for the accumulation of gadoteridol, making it particularly useful in neuroimaging and for assessing lesions such as neoplasms, abscesses, and subacute infarcts.

Mechanism of Action

The contrast-enhancing effect of ProHance® is due to the gadoteridol molecule. Gadoteridol is a paramagnetic complex that develops a magnetic moment when placed in a magnetic field. This large magnetic moment creates a local magnetic field that enhances the relaxation rates of nearby water protons. The result is a shortening of the T1 relaxation time of water, which leads to a brighter signal on T1-weighted MRI scans. This compound calcium is included in the formulation as a stabilizing agent, helping to prevent the dissociation of the toxic free gadolinium ion (Gd³⁺) from the chelate.

Applications in Preclinical Research

ProHance®, containing this compound, is a valuable tool for a variety of in vivo imaging applications in preclinical research, including:

-

Oncology: Visualization and characterization of tumors, including their size, location, vascularity, and the integrity of the blood-brain barrier.

-

Neurology: Assessment of neurological disorders, including stroke, traumatic brain injury, and neuroinflammation.

-

Cardiovascular Research: Evaluation of myocardial perfusion, infarct size, and vascular abnormalities.

-

Drug Development: Monitoring therapeutic response and assessing the effects of novel drugs on tissue pathophysiology.

Physicochemical and Pharmacokinetic Properties

The properties of ProHance® are summarized in the tables below, providing essential data for study design and interpretation.

Physicochemical Properties of ProHance®

| Property | Value | Reference |

| Composition | Each mL contains 279.3 mg gadoteridol, 0.23 mg this compound calcium, 1.21 mg tromethamine | [1] |

| Concentration | 0.5 mmol/mL of gadoteridol | [1] |

| Osmolality (@ 37°C) | 630 mOsmol/kg water | [1] |

| Viscosity (@ 20°C) | 2.0 cP | [1] |

| Viscosity (@ 37°C) | 1.3 cP | [1] |

| pH | 6.5 - 8.0 | [1] |

Pharmacokinetic Parameters of Gadoteridol in Healthy Subjects

| Parameter | Value (mean ± SD) | Reference |

| Distribution Half-Life | 0.20 ± 0.04 hours | [1][2] |

| Elimination Half-Life | 1.57 ± 0.08 hours | [1][2] |

| Plasma Distribution Volume | 0.205 ± 0.025 L/kg | [3] |

| Renal Clearance | 1.41 ± 0.33 mL/min/kg | [1] |

| Plasma Clearance | 1.50 ± 0.35 mL/min/kg | [1] |

| Urinary Excretion | > 94% within 24 hours | [1][2] |

T1 Relaxivity (r1) of Gadoteridol

| Medium | Magnetic Field Strength | r1 [L/(mmol·s)] (mean ± SD) | Reference |

| Human Plasma | 1.5 T | 3.80 ± 0.10 | [4] |

| Human Plasma | 3 T | 3.28 ± 0.09 | [4] |

| Human Plasma | 7 T | 3.21 ± 0.07 | [4] |

| Human Blood | 3 T | 2.61 ± 0.16 | [4] |

Experimental Protocols

The following are generalized protocols for the use of ProHance® in preclinical in vivo MRI studies. These should be adapted based on the specific animal model, research question, and available imaging equipment.

Animal Preparation

-

Animal Model: Select an appropriate animal model for the research question (e.g., mouse, rat, rabbit).

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature using a heating pad or circulating warm water.

-

Catheterization: For intravenous administration, place a catheter in a suitable blood vessel (e.g., tail vein in mice and rats). Ensure the catheter is patent by flushing with a small volume of sterile saline.

-

Physiological Monitoring: Throughout the imaging procedure, monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature.

ProHance® Administration and Imaging

-

Dosage: The recommended dose of ProHance® is typically 0.1 mmol/kg body weight.[1] For certain applications requiring higher contrast, a dose of up to 0.3 mmol/kg may be considered, though this should be justified by the study design.[2]

-

Administration: Administer the calculated dose of ProHance® as an intravenous bolus injection through the catheter, followed by a saline flush.

-

Imaging Acquisition:

-

Pre-contrast Imaging: Acquire T1-weighted images before the administration of ProHance® to serve as a baseline.

-

Post-contrast Imaging: Immediately following administration, acquire a series of T1-weighted images. Dynamic contrast-enhanced (DCE-MRI) sequences can be used to capture the influx and washout of the contrast agent. Post-contrast scans can be repeated at various time points to assess delayed enhancement.

-

Suggested MRI Parameters (Example for a 7T Preclinical Scanner)

-

T1-Weighted Spin-Echo Sequence:

-

Repetition Time (TR): 500 ms

-

Echo Time (TE): 10 ms

-

Field of View (FOV): Adapted to the region of interest

-

Matrix Size: 256 x 256

-

Slice Thickness: 1 mm

-

-

T1-Weighted Gradient-Echo Sequence (for DCE-MRI):

-

Repetition Time (TR): 100 ms

-

Echo Time (TE): 2.5 ms

-

Flip Angle: 30°

-

Temporal Resolution: < 10 seconds per image

-

Data Analysis

-

Image Registration: If necessary, register the post-contrast images to the pre-contrast images to correct for any motion artifacts.

-

Signal Enhancement Calculation: Calculate the percentage of signal enhancement in the region of interest (ROI) using the following formula:

-

% Enhancement = [(SI_post - SI_pre) / SI_pre] * 100

-

Where SI_post is the signal intensity in the ROI of the post-contrast image and SI_pre is the signal intensity in the ROI of the pre-contrast image.

-

-

Pharmacokinetic Modeling (for DCE-MRI): Analyze the dynamic data using appropriate pharmacokinetic models (e.g., Tofts model) to estimate parameters such as Ktrans (volume transfer coefficient) and ve (extracellular extravascular space volume fraction).

Safety and Toxicology

ProHance® is generally well-tolerated. However, as a gadolinium-based contrast agent, there are potential risks to consider.

-

Nephrogenic Systemic Fibrosis (NSF): GBCAs increase the risk of NSF in patients with impaired drug elimination.[3] While primarily a concern in human clinical use, it is important to consider renal function in animal models, especially in longitudinal studies.

-

Toxicity: In preclinical studies with rats and dogs, effects were observed in the kidneys (vacuolation of renal tubular epithelium) at doses approximately three times higher than the therapeutic dose, and these effects were reversible. Gadoteridol has not been shown to be mutagenic.[1]

-

Adverse Events: The most common adverse event reported in human clinical trials is a transient hive.[2]

Visualizations

Experimental Workflow for In Vivo Imaging with ProHance®

Caption: Workflow for an in vivo MRI study using ProHance®.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetic behavior of gadoteridol injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Calteridol Uptake in Target Tissues

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Calteridol, a calcium-based compound, has demonstrated potential as a targeted therapeutic agent due to its selective uptake in tissues overexpressing the novel "Receptor X," a transmembrane protein implicated in tumorigenesis. Understanding the quantitative distribution of this compound in various tissues is paramount for evaluating its efficacy, pharmacokinetics, and safety profile. This document provides detailed protocols for the quantitative analysis of this compound uptake in target tissues using advanced analytical techniques.

Principle

The quantification of this compound in biological matrices is achieved through a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity, allowing for the accurate determination of drug concentrations in complex biological samples such as tissue homogenates. The protocol involves tissue harvesting, homogenization, protein precipitation for drug extraction, and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tissue homogenization buffer (e.g., RIPA buffer)

-

Proteinase inhibitor cocktail

-

BCA Protein Assay Kit

-

Homogenizer (e.g., bead beater or ultrasonic)

-

Centrifuge

-

Analytical balance

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Experimental Protocols

Protocol 1: Animal Dosing and Tissue Collection

-

Acclimate laboratory animals (e.g., mice or rats) according to institutional guidelines.

-

Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose.

-

At specified time points post-administration, euthanize the animals using an approved method.

-

Immediately perfuse the circulatory system with cold PBS to remove blood from the tissues.

-

Carefully dissect and harvest target tissues (e.g., tumor, liver, kidney, muscle, brain).

-

Rinse each tissue sample with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.

-

Store the samples at -80°C until analysis.

Protocol 2: Tissue Homogenization and Sample Preparation

-

Thaw the frozen tissue samples on ice.

-

Add a pre-determined volume of ice-cold homogenization buffer (typically 3-5 volumes of the tissue weight).

-

Homogenize the tissue using a suitable homogenizer until a uniform lysate is obtained.

-

Transfer a known volume of the tissue homogenate to a microcentrifuge tube.

-

Determine the total protein concentration of the homogenate using a BCA protein assay for normalization purposes.

-

For this compound extraction, add three volumes of cold ACN containing the internal standard to the homogenate.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Develop a suitable gradient elution method to achieve optimal separation.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on this compound's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (parent ion -> fragment ion) for both this compound and the internal standard.

-

Optimize instrument parameters such as collision energy and declustering potential.

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of this compound reference standard into blank tissue homogenate.

-

Process the standards in the same manner as the study samples.

-

Plot the peak area ratio of this compound to the internal standard against the nominal concentration to construct the calibration curve.

-

Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the standard curve.

-

Express the final concentration as ng of this compound per mg of tissue.

-

Hypothetical Data Presentation

The following tables represent hypothetical quantitative data for this compound uptake in various tissues following a single intravenous dose of 10 mg/kg in a tumor-bearing mouse model.

Table 1: this compound Concentration in Tissues at Different Time Points

| Time Point | Tumor (ng/mg) | Liver (ng/mg) | Kidney (ng/mg) | Muscle (ng/mg) | Brain (ng/mg) |

| 1 hour | 150.2 ± 12.5 | 85.6 ± 7.8 | 210.4 ± 18.9 | 30.1 ± 4.2 | 5.3 ± 1.1 |

| 4 hours | 250.8 ± 21.3 | 60.1 ± 5.9 | 150.7 ± 13.5 | 22.5 ± 3.1 | 2.1 ± 0.5 |

| 24 hours | 180.5 ± 15.7 | 15.3 ± 2.1 | 40.2 ± 5.6 | 8.9 ± 1.5 | < LOQ |

Data are presented as mean ± standard deviation (n=5). LOQ = Limit of Quantification.

Table 2: Key Pharmacokinetic Parameters of this compound in Tissues

| Tissue | Cmax (ng/mg) | Tmax (hours) | AUC (0-24h) (ng·h/mg) |

| Tumor | 255.4 | 4 | 3850.6 |

| Liver | 88.2 | 1 | 980.3 |

| Kidney | 215.1 | 1 | 2540.9 |

| Muscle | 31.5 | 1 | 420.7 |

| Brain | 5.8 | 1 | 45.2 |

Cmax = Maximum concentration; Tmax = Time to maximum concentration; AUC = Area under the curve.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade initiated by the binding of this compound to "Receptor X," leading to the inhibition of cell proliferation.

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow for Quantitative Tissue Analysis

This diagram outlines the key steps involved in the quantitative analysis of this compound from tissue samples.

Caption: Workflow for this compound quantification.

Conclusion

The protocols and methodologies described in this application note provide a robust framework for the quantitative analysis of this compound uptake in target tissues. Accurate determination of tissue distribution is a critical step in the preclinical evaluation of this compound, offering valuable insights into its therapeutic potential and safety. The provided data and visualizations serve as a template for reporting and interpreting experimental findings.

Application of Calteridol in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Calteridol, also known as gadopentetic acid or this compound Calcium, is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) for diagnostic purposes.[1] Its primary function in a clinical setting is to enhance the visibility of internal body structures. Beyond its imaging applications, this compound is also employed in preclinical research to visualize blood flow, assess tumor characteristics, and study brain function.[1] While not a primary application, the interaction of this compound's components with biological systems, particularly its nature as a calcium salt, suggests a potential for its use in high-throughput screening (HTS) assays targeting pathways involving calcium signaling.

This document outlines a hypothetical application of this compound in a high-throughput screening assay designed to identify modulators of intracellular calcium mobilization. The protocol is based on established methodologies for calcium flux assays and is intended to serve as a template for researchers interested in exploring the effects of this compound and related compounds on cellular signaling pathways.

Principle of the Assay

This proposed HTS assay utilizes a cell-based system to measure changes in intracellular calcium concentration upon treatment with test compounds. The assay is based on the use of a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium ions. A G protein-coupled receptor (GPCR) that signals through the Gq pathway, leading to the release of calcium from intracellular stores, is used as the model system. This compound, as a calcium salt, can be investigated for its potential to modulate this signaling pathway, either by directly affecting calcium levels or by interacting with components of the signaling cascade.

Data Presentation

The following tables represent hypothetical data that could be generated from the described HTS assay.

Table 1: Potency of this compound and Control Compounds in a Calcium Mobilization Assay

| Compound | Target | Assay Type | EC50 (µM) | Max Response (% of Control Agonist) |

| Control Agonist | GPCR Target | Calcium Mobilization | 0.1 | 100 |

| This compound | GPCR Target | Calcium Mobilization | 15.2 | 85 |

| Control Antagonist | GPCR Target | Calcium Mobilization | > 100 | 5 |

Table 2: HTS Assay Quality Control Parameters

| Parameter | Value | Description |

| Z'-factor | 0.78 | A measure of the statistical effect size and the quality of the assay. A value > 0.5 indicates an excellent assay. |

| Signal-to-Background Ratio | 12.5 | The ratio of the signal from the positive control to the signal from the negative control. |

| CV (%) of Controls | < 10% | The coefficient of variation for the positive and negative controls, indicating the precision of the assay. |

Experimental Protocols

1. Cell Culture and Plating

-

Cell Line: A stable cell line expressing a Gq-coupled receptor of interest (e.g., HEK293 cells expressing the M1 muscarinic receptor).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Plating:

-

Harvest cells at 80-90% confluency.

-

Resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a black, clear-bottom 96-well microplate.

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours.

-

2. Fluorescent Calcium Indicator Loading

-

Reagents:

-

Fluo-4 AM (or a similar fluorescent calcium indicator).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

-

Procedure:

-

Prepare a 2X loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 4 µM and 0.04% (w/v), respectively.

-

Remove the culture medium from the cell plate.

-

Add 100 µL of the 2X loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

-

3. Compound Preparation and Addition

-

Compound Plates: Prepare serial dilutions of this compound and control compounds in HBSS in a separate 96-well plate.

-

Addition:

-

Place the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation).

-

The instrument will add a defined volume (e.g., 20 µL) of the compound solution from the compound plate to the cell plate.

-

4. Data Acquisition and Analysis

-

Instrumentation: A fluorescence microplate reader capable of kinetic reading (e.g., FLIPR, FlexStation).

-

Settings:

-

Excitation wavelength: 494 nm

-

Emission wavelength: 516 nm

-

Read Interval: Every 1 second for 120 seconds.

-

-

Analysis:

-

The change in fluorescence intensity over time is recorded for each well.

-

The maximum fluorescence signal after compound addition is used to determine the response.

-

Data is normalized to the response of a known agonist (positive control).

-

Dose-response curves are generated by plotting the normalized response against the compound concentration.

-

The EC50 values are calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).

-

Mandatory Visualizations

Caption: GPCR-mediated calcium signaling pathway.

Caption: High-throughput screening experimental workflow.

References

Application Note: A Calteridol-Based Fluorescence Assay for Screening Calcium-Dependent Protein Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive fluorescence-based assay for identifying and characterizing inhibitors of the hypothetical Calcium-Dependent Protein Kinase X (CDPK-X). The protocol utilizes a novel fluorescently labeled peptide substrate to monitor kinase activity. We demonstrate the utility of this assay by characterizing the inhibitory potential of Calteridol, a compound of interest. The provided protocols are optimized for a 96-well plate format, making the assay suitable for medium- to high-throughput screening applications in drug discovery.

Introduction

Calcium-dependent protein kinases (CDPKs) are a vital class of enzymes that play crucial roles in cellular signaling pathways, responding to changes in intracellular calcium levels. Their involvement in various physiological processes, including cell growth, differentiation, and metabolism, makes them attractive targets for therapeutic intervention. The development of potent and specific inhibitors for these kinases is a significant area of research in drug discovery.[1][2]

This document provides a detailed methodology for a continuous, fluorescence-based in vitro assay to measure the activity of CDPK-X and to determine the potency of its inhibitors, using this compound as an example.[1] The assay is based on the principle that the phosphorylation of a fluorescently labeled peptide substrate by CDPK-X leads to a change in fluorescence intensity.[1][2] Inhibitors of CDPK-X will prevent this phosphorylation, resulting in a stable fluorescence signal.

Principle of the Assay